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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4'-
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Introduction
2-Bromo-4'-isopropylacetophenone is an aromatic ketone that serves as a pivotal

intermediate in synthetic organic chemistry. Its structure, featuring a reactive α-bromo ketone

moiety and a para-substituted isopropyl group, makes it a versatile building block for the

synthesis of more complex molecules, particularly in the fields of pharmaceutical and

agrochemical research.[1] Studies have suggested that derivatives of this compound may

possess antimicrobial and antioxidant properties, highlighting its potential in drug development

pipelines.[1]

This guide provides a comprehensive overview of the core physical properties, spectroscopic

characteristics, and synthetic methodologies related to 2-Bromo-4'-isopropylacetophenone.

It is intended for researchers, chemists, and drug development professionals who require a

deep technical understanding of this compound for laboratory and industrial applications.
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Section 1: Core Physical and Chemical Properties
2-Bromo-4'-isopropylacetophenone is an off-white solid at room temperature.[2] Its key

physical and chemical properties have been compiled from various chemical data sources and

are summarized below. These properties are crucial for designing reaction conditions,

purification strategies, and ensuring safe handling.

Property Value Source(s)

CAS Number 51012-62-5 [3]

Molecular Formula C₁₁H₁₃BrO [3]

Molecular Weight 241.12 g/mol [3]

Appearance Off-White Solid [2]

Boiling Point 302.2 °C at 760 mmHg [4]

Density 1.308 g/cm³ [4]

Melting Point Not available in cited literature. [4]

Flash Point 56.6 °C [4]

Solubility
Slightly soluble in Chloroform

and Methanol.
[2]

Refractive Index 1.544 [4]

SMILES CC(C)c1ccc(C(=O)CBr)cc1 [4]

Section 2: Spectroscopic Profile (Predicted)
While experimental spectra for 2-Bromo-4'-isopropylacetophenone are not readily available

in the public domain, its spectroscopic characteristics can be reliably predicted based on its

structure and data from analogous compounds such as 4'-isopropylacetophenone[5][6] and

other 2-bromoacetophenones.[7][8][9]

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two

protons of the bromomethyl group (-CH₂Br) at approximately 4.4 ppm. The isopropyl group
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should present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet

for the six equivalent methyl protons (-CH₃) around 1.2-1.3 ppm. The aromatic protons will

appear as two doublets in the 7.3-8.0 ppm region, characteristic of a 1,4-disubstituted benzene

ring.

¹³C NMR: The carbon NMR spectrum would be distinguished by the carbonyl carbon signal

around 190 ppm. The α-carbon attached to the bromine (-CH₂Br) would appear significantly

downfield, estimated in the 30-35 ppm range. Signals for the isopropyl group (methine and

methyl carbons) and the aromatic carbons would also be present in their expected regions.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for

the carbonyl (C=O) stretch, typically found between 1680-1700 cm⁻¹. Other significant peaks

would include C-H stretching from the aromatic and aliphatic groups (around 2800-3100 cm⁻¹)

and a C-Br stretching vibration, expected in the 600-700 cm⁻¹ region.[10][11]

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes

in ~1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 240 and 242.[12] A

prominent fragment would be the loss of the bromomethyl radical (•CH₂Br), leading to the 4-

isopropylbenzoyl cation at m/z 147. Another major peak at m/z 43 would correspond to the

acetyl fragment [CH₃CO]⁺ from the precursor, 4'-isopropylacetophenone, which is a common

fragment in acetophenones.[5]

Section 3: Synthesis and Mechanistic Insights
The most common and direct method for preparing 2-Bromo-4'-isopropylacetophenone is

through the α-bromination of its precursor, 4'-isopropylacetophenone. This reaction is typically

acid-catalyzed and proceeds via an enol intermediate.[13][14]

Reaction Mechanism: Acid-Catalyzed α-Bromination
The causality behind this synthetic choice lies in the reactivity of the α-carbon adjacent to the

carbonyl group. The reaction mechanism involves three key steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr

generated in situ or acetic acid). This increases the electrophilicity of the carbonyl carbon.
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Enol Formation (Rate-Determining Step): A base (such as the solvent or the conjugate base

of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic

enol intermediate. This tautomerization is the slowest step and thus dictates the overall

reaction rate.[13][14]

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic

bromine source (e.g., Br₂), forming the α-brominated ketone and regenerating the acid

catalyst.[2]

Mechanism of Acid-Catalyzed α-Bromination

4'-Isopropylacetophenone

Protonated Ketone

+ H⁺ - H⁺

Enol Intermediate
(Rate-Determining Step)

- H⁺ + H⁺

2-Bromo-4'-isopropylacetophenone

+ Br₂

HBr

H⁺ (Catalyst) Br₂
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Caption: Acid-catalyzed mechanism for the α-bromination of 4'-isopropylacetophenone.
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Field-Proven Experimental Protocol
This protocol is a self-validating system adapted from established procedures for the α-

bromination of substituted acetophenones.[15][16] The progress is monitored by TLC, and the

final product's identity and purity would be confirmed by melting point and spectroscopic

analysis.

Materials:

4'-Isopropylacetophenone (1.0 eq)

Glacial Acetic Acid (solvent)

Bromine (Br₂) (1.05 eq)

Ice-water bath

Diethyl ether or Dichloromethane (for extraction)

Saturated sodium bicarbonate solution (for washing)

10% Sodium thiosulfate solution (for quenching)

Anhydrous magnesium sulfate (for drying)

Standard laboratory glassware including a round-bottom flask, dropping funnel, and

separatory funnel.

Workflow Diagram:
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Synthesis Workflow

1. Dissolve 4'-isopropylacetophenone
in glacial acetic acid

2. Cool solution to 0-5 °C

3. Add Br₂ solution dropwise
(Maintain temp < 10 °C)

4. Stir at room temperature
(Monitor by TLC)

5. Pour into cold water & extract
with organic solvent

6. Wash organic layer with
10% Na₂S₂O₃ solution

7. Wash with sat. NaHCO₃

solution & brine

8. Dry over MgSO₄ & filter

9. Concentrate in vacuo

10. Recrystallize to obtain
pure product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Bromo-4'-isopropylacetophenone.
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 4'-isopropylacetophenone (e.g., 10.0 g, 61.6 mmol) in glacial acetic acid

(e.g., 50 mL).

Bromination: Cool the solution in an ice-water bath to 0-5 °C. Prepare a solution of bromine

(e.g., 3.3 mL, 64.7 mmol) in 10 mL of glacial acetic acid. Add this bromine solution dropwise

from the funnel over 20-30 minutes with vigorous stirring. The choice to add bromine

dropwise while cooling is critical to control the exothermic reaction and prevent the formation

of poly-brominated side products.[13]

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 1-2 hours. The disappearance of the red-brown

bromine color is a visual indicator of reaction progress. For a more accurate assessment,

monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

Work-up and Quenching: Pour the reaction mixture into a beaker containing approximately

200 mL of cold water. Transfer the mixture to a separatory funnel and extract the product

with diethyl ether or dichloromethane (3 x 50 mL).

Washing and Neutralization: Combine the organic extracts. Wash sequentially with a 10%

sodium thiosulfate solution to quench any unreacted bromine, followed by a saturated

sodium bicarbonate solution to neutralize residual acetic acid, and finally with brine. The

washing steps are a self-validating measure to ensure all acidic and oxidizing impurities are

removed.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such

as ethanol or a hexane/ethyl acetate mixture, to afford the pure 2-Bromo-4'-
isopropylacetophenone.

Section 4: Safety, Handling, and Storage
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While a specific Safety Data Sheet (SDS) for 2-Bromo-4'-isopropylacetophenone is not

widely available, data from analogous α-bromoacetophenones indicates that this compound

should be handled with care.

Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and

respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat. All handling should be performed inside a certified chemical fume

hood to avoid inhalation of vapors or dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is listed

as moisture-sensitive and should be stored under an inert atmosphere, for instance in a

refrigerator.[2]

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as

hazardous chemical waste according to local regulations.

Section 5: Applications in Research and
Development
The primary value of 2-Bromo-4'-isopropylacetophenone lies in its utility as a synthetic

intermediate. The presence of two reactive sites—the electrophilic carbonyl carbon and the α-

carbon bearing a good leaving group (bromide)—allows for a wide range of subsequent

chemical transformations.[13] It is a key starting material for synthesizing:

Heterocyclic compounds (e.g., thiazoles, imidazoles).

β-amino ketones and other pharmacologically active scaffolds.

Covalent inhibitors for biochemical research.[15]

Its role as a versatile building block ensures its continued relevance in the discovery and

development of new chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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